Adamantan-1-amine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-amine;sulfate is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure Adamantane derivatives are known for their high stability and unique chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-amine typically involves the amination of adamantane. One common method is the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium. The reaction is carried out at high temperatures and pressures to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of adamantan-1-amine;sulfate involves the large-scale synthesis of adamantan-1-amine followed by its reaction with sulfuric acid to form the sulfate salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-amine;sulfate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoadamantane or nitroadamantane.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of alkylated or acylated adamantane derivatives.
Scientific Research Applications
Adamantan-1-amine;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antiparkinsonian agent.
Medicine: Used in the development of drug delivery systems and as a scaffold for drug design.
Industry: Employed in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of adamantan-1-amine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit viral replication by blocking the ion channels required for viral entry into host cells. Additionally, it modulates neurotransmitter release in the brain, making it effective in treating neurological disorders.
Comparison with Similar Compounds
Adamantan-1-amine;sulfate is unique compared to other adamantane derivatives due to its sulfate group, which enhances its solubility and stability. Similar compounds include:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the versatility of adamantane derivatives in various fields.
Properties
Molecular Formula |
C10H17NO4S-2 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
adamantan-1-amine;sulfate |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)/p-2 |
InChI Key |
PLRGINNCKYSSTP-UHFFFAOYSA-L |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.